molecular formula C14H14ClN3O3 B7174088 N-carbamoyl-2-[4-chloro-N-(furan-2-ylmethyl)anilino]acetamide

N-carbamoyl-2-[4-chloro-N-(furan-2-ylmethyl)anilino]acetamide

Cat. No.: B7174088
M. Wt: 307.73 g/mol
InChI Key: SHRSENNNBKMUKH-UHFFFAOYSA-N
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Description

N-carbamoyl-2-[4-chloro-N-(furan-2-ylmethyl)anilino]acetamide: is a synthetic organic compound characterized by its unique molecular structure, which includes a carbamoyl group, a chloro-substituted aniline, and a furan ring

Properties

IUPAC Name

N-carbamoyl-2-[4-chloro-N-(furan-2-ylmethyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c15-10-3-5-11(6-4-10)18(8-12-2-1-7-21-12)9-13(19)17-14(16)20/h1-7H,8-9H2,(H3,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRSENNNBKMUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC(=O)NC(=O)N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-[4-chloro-N-(furan-2-ylmethyl)anilino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 4-chloroaniline: This can be achieved through the chlorination of aniline using chlorine gas or other chlorinating agents.

    Formation of N-(furan-2-ylmethyl)-4-chloroaniline: This step involves the reaction of 4-chloroaniline with furan-2-carbaldehyde in the presence of a reducing agent to form the N-(furan-2-ylmethyl) derivative.

    Carbamoylation: The final step involves the reaction of N-(furan-2-ylmethyl)-4-chloroaniline with an appropriate carbamoylating agent, such as isocyanates or carbamoyl chlorides, to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-carbamoyl-2-[4-chloro-N-(furan-2-ylmethyl)anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of a nitro group would produce an amino derivative.

Scientific Research Applications

N-carbamoyl-2-[4-chloro-N-(furan-2-ylmethyl)anilino]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-carbamoyl-2-[4-chloro-N-(furan-2-ylmethyl)anilino]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.

    Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

N-carbamoyl-2-[4-chloro-N-(furan-2-ylmethyl)anilino]acetamide can be compared with other similar compounds, such as:

    Nintedanib: A tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.

    Gefitinib: Another tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.

    Erlotinib: Similar to gefitinib, used for the treatment of non-small cell lung cancer and pancreatic cancer.

These compounds share structural similarities but differ in their specific molecular targets, mechanisms of action, and therapeutic applications

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